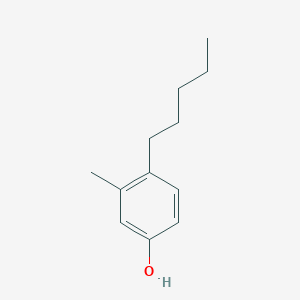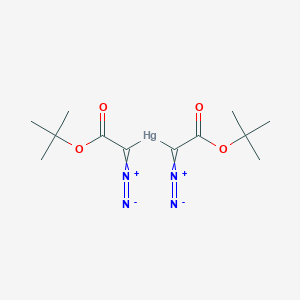
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury is a complex organomercury compound characterized by the presence of two diazonium groups and tert-butoxy substituents
準備方法
The synthesis of Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury typically involves the reaction of mercury(II) salts with diazonium compounds under controlled conditions. One common method involves the use of tert-butyl nitrite and a suitable mercury(II) salt in an organic solvent. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
化学反応の分析
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert the diazonium groups to amines or other functional groups.
Substitution: The diazonium groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines and thiols. .
科学的研究の応用
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: The compound’s unique properties make it useful in studying mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as targeted drug delivery systems, is ongoing.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes
作用機序
The mechanism by which Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury exerts its effects involves the interaction of its diazonium groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Bis(2-tert-butoxy-1-diazonio-2-oxidoethenyl)mercury can be compared with other organomercury compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its cell growth-inhibiting properties.
Bis(thiocyanato)bis(urotropine)cobalt(II): A compound with distinct structural and magnetic properties.
Bis-tryptoline triazole: A potent inhibitor against β-secretase enzyme
特性
CAS番号 |
22085-17-2 |
|---|---|
分子式 |
C12H18HgN4O4 |
分子量 |
482.89 g/mol |
IUPAC名 |
bis[1-diazo-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]mercury |
InChI |
InChI=1S/2C6H9N2O2.Hg/c2*1-6(2,3)10-5(9)4-8-7;/h2*1-3H3; |
InChIキー |
ADTGAZRHCUZUOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(=[N+]=[N-])[Hg]C(=[N+]=[N-])C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


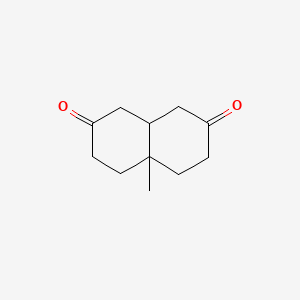
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
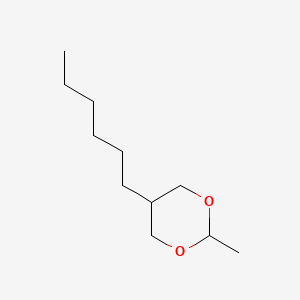
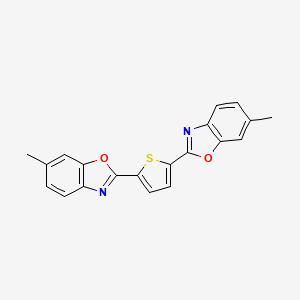

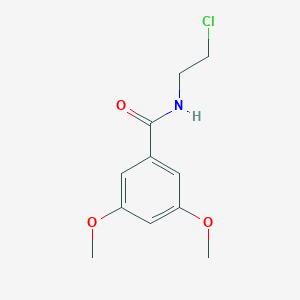
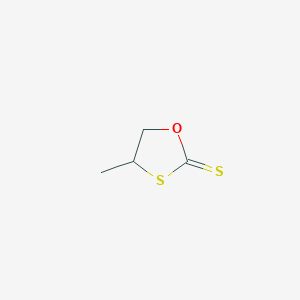
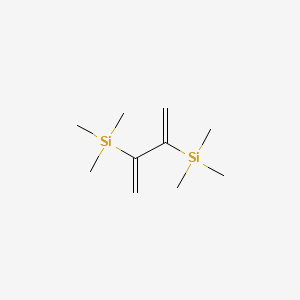
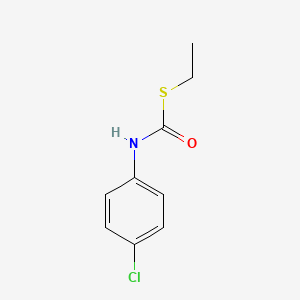

![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

